

Tris-NTA: A Technical Guide to Stable and Reversible Protein Immobilization

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of Tris-Nitrilotriacetic Acid (**Tris-NTA**) chemistry for the stable and reversible immobilization of histidine-tagged (Histagged) proteins. This technology offers significant advantages for a wide range of applications, including surface plasmon resonance (SPR), biolayer interferometry (BLI), and other analytical techniques requiring precise control over protein orientation and surface regeneration.

Core Principles of Tris-NTA Chemistry

Tris-NTA leverages the multivalent interaction between three NTA moieties and the polyhistidine tag (commonly a hexahistidine or His6-tag) of a recombinant protein. This trivalent binding dramatically increases the affinity and stability of the protein immobilization compared to traditional mono-NTA surfaces.

The fundamental mechanism involves the chelation of a metal ion, typically Nickel (Ni²⁺) or Cobalt (Co²⁺), by the NTA groups. Each Ni²⁺ ion, when chelated by an NTA molecule, has two remaining coordination sites available to bind to the imidazole side chains of the histidine residues in the His-tag. The simultaneous interaction of the His-tag with the three Ni²⁺-NTA complexes on the **Tris-NTA** molecule results in a highly stable, yet reversible, immobilization.

The key advantage of **Tris-NTA** lies in its significantly lower dissociation rate compared to mono-NTA. This enhanced stability minimizes baseline drift in sensitive analytical techniques like SPR, enabling more accurate kinetic analysis of molecular interactions.[1][2][3] The affinity



of **Tris-NTA** for a His6-tag is in the nanomolar to sub-nanomolar range, a stark contrast to the micromolar affinity of mono-NTA.[1][4]

Quantitative Data: Binding Kinetics and Affinity

The multivalent nature of **Tris-NTA** leads to a significant improvement in binding affinity and stability. The following tables summarize key quantitative data from studies utilizing **Tris-NTA** for the immobilization of His-tagged proteins.



Ligand	His- tagged Protein	Metal Ion	Associati on Rate (ka) (M ⁻¹ s ⁻¹)	Dissociati on Rate (kd) (s ⁻¹)	Dissociati on Constant (KD) (nM)	Referenc e
Tris-NTA	His6- mKate	Ni²+	1.5 x 10 ⁵	1.1 x 10 ⁻⁴	0.73	[1]
Tris-NTA	His6-GFP	Ni ²⁺	2.1 x 10 ⁵	1.5 x 10 ⁻⁴	0.71	[1]
Tris-NTA	His6- Peptide	Ni²+	1.1 × 10 ⁵	1.6 x 10 ⁻³	14.5	[1]
Tris-NTA iBody 1	6xHis- SUMO1	Co ²⁺	-	-	1.2 ± 0.2	[5]
Tris-NTA iBody 1	10xHis- SUMO1	Co ²⁺	-	-	2.0 ± 0.3	[5]
Tris-NTA iBody 1	6xHis- SUMO1	Ni ²⁺	-	-	5.2 ± 0.9	[5]
Tris-NTA iBody 1	10xHis- SUMO1	Ni ²⁺	-	-	13.5 ± 2.3	[5]
Tris-NTA iBody 2	6xHis- SUMO1	Co ²⁺	-	-	1.7 ± 0.3	[5]
Tris-NTA iBody 2	10xHis- SUMO1	Co ²⁺	-	-	2.8 ± 0.5	[5]
Tris-NTA iBody 2	6xHis- SUMO1	Ni²+	-	-	7.9 ± 1.4	[5]
Tris-NTA iBody 2	10xHis- SUMO1	Ni ²⁺	-	-	18.1 ± 3.2	[5]

Comparison with Mono-NTA:



Ligand	Affinity for His6-tag (KD)
Tris-NTA	~1 nM
Mono-NTA	~10 μM

This approximately 10,000-fold increase in affinity highlights the superior stability of **Tris-NTA** for protein immobilization.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in using **Tris-NTA** for protein immobilization.

Surface Functionalization with Tris-NTA

This protocol describes the functionalization of a maleimide-activated surface with a disulfide-containing **Tris-NTA**, a common strategy for preparing surfaces for techniques like AFM.

Materials:

- Maleimide-activated surface (e.g., AFM tip)
- 1 mM Disulfide-Tris-NTA in water
- 100 mM EDTA, pH 7.5
- 1 M HEPES, pH 7.5
- 100 mM TCEP hydrochloride
- 1 M HEPES, pH 9.6

Procedure:

- In a reaction vial, pipette 100 μL of 1 mM disulfide-**Tris-NTA** solution.
- Add 2 μL of 100 mM EDTA (pH 7.5) and mix. The EDTA prevents re-oxidation of the thiol groups.



- Add 5 μL of 1 M HEPES (pH 7.5) and mix to provide buffering capacity.
- Add 2 μL of 100 mM TCEP hydrochloride and mix. This step cleaves the disulfide bond to generate reactive thiol groups.
- Finally, add 2.5 μL of 1 M HEPES (pH 9.6) to raise the pH to approximately 7.6, optimal for the maleimide-thiol reaction.
- Apply this solution to the maleimide-activated surface and incubate to allow for covalent coupling of the thiol-Tris-NTA to the surface.

His-tagged Protein Immobilization

This protocol details the steps for capturing a His-tagged protein onto a **Tris-NTA** functionalized surface, for example, an SPR sensor chip.

Materials:

- Tris-NTA functionalized sensor chip
- Running Buffer (e.g., PBS with 0.005% Tween 20, pH 7.4)
- Activation Solution: 10 mM NiSO₄ or NiCl₂
- His-tagged protein solution in running buffer
- Washing Buffer: Running buffer with a low concentration of imidazole (e.g., 10-20 mM)

Procedure:

- Surface Conditioning: Condition the Tris-NTA surface with injections of 0.5% SDS, 50 mM NaOH, 100 mM HCl, and 300 mM EDTA (pH 8.5) to ensure the surface is clean and free of metals.
- Activation: Activate the surface by injecting the 10 mM Ni²⁺ solution for approximately 2 minutes. This charges the NTA groups with nickel ions.



- Protein Injection: Inject the His-tagged protein solution over the activated surface. The protein will be captured by the Ni²⁺-Tris-NTA complexes.
- Washing: Wash the surface with the washing buffer to remove any non-specifically bound proteins. The low concentration of imidazole competes with low-affinity interactions.

Surface Regeneration

A key advantage of the **Tris-NTA** system is the ability to regenerate the surface for subsequent experiments.

Materials:

- Regeneration Solution 1: High concentration of Imidazole (e.g., 300 mM 1 M) in a suitable buffer.
- Regeneration Solution 2: 300-500 mM EDTA, pH 8.5.
- Stripping Solution (optional): 50 mM NaOH.

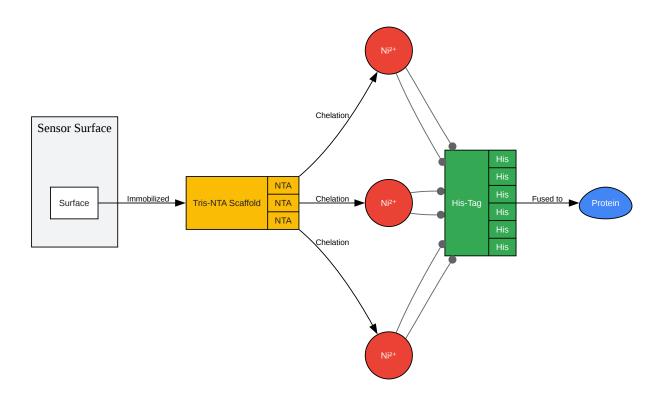
Procedure:

- Elution with Imidazole: Inject the high-concentration imidazole solution to competitively displace the His-tagged protein from the Ni²⁺-NTA complexes.
- Stripping with EDTA: To completely remove the captured protein and the nickel ions, inject the EDTA solution. EDTA is a strong chelator that will strip the Ni²⁺ from the NTA groups, causing the release of any remaining protein.
- Optional Caustic Wash: An injection of NaOH can be used for a more stringent cleaning of the surface.
- The surface is now ready to be reactivated with a fresh solution of Ni²⁺ for the next experiment.

Visualizations



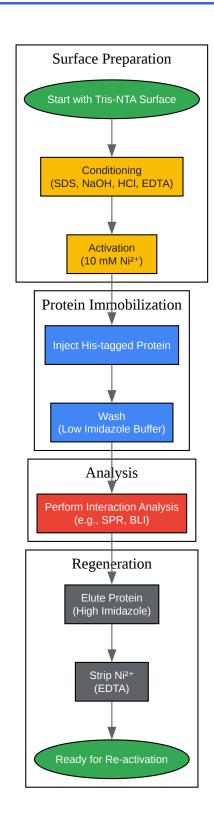
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with **Tris-NTA** technology.



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Caption: Mechanism of His-tagged protein immobilization on a **Tris-NTA** functionalized surface.





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Caption: A typical experimental workflow for protein immobilization and analysis using **Tris-NTA**.



Conclusion

Tris-NTA chemistry provides a robust and versatile platform for the stable and reversible immobilization of His-tagged proteins. Its high affinity and slow dissociation kinetics make it particularly well-suited for demanding applications such as real-time kinetic analysis of biomolecular interactions. The ability to efficiently regenerate the surface further enhances its utility and cost-effectiveness in research and drug development settings. By understanding the core principles and following optimized protocols, researchers can leverage the power of **Tris-NTA** to achieve high-quality, reproducible data in their protein analysis workflows.

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